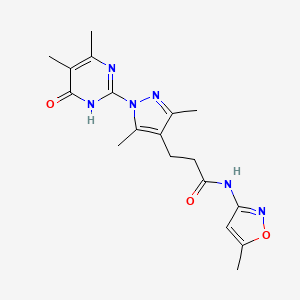
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-trimethoxybenzamide” is a chemical compound. Based on its name, it likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also appears to have an acetyl group and a benzamide moiety .
Molecular Structure Analysis
The molecular structure of “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-trimethoxybenzamide” would likely be complex due to the presence of multiple functional groups. For example, a related compound, “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide”, has a molecular weight of 355.369 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-trimethoxybenzamide” would depend on its specific structure. For instance, a related compound, “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide”, has properties such as melting point, boiling point, density, molecular formula, and molecular weight .
科学的研究の応用
Fluoride Sensing
A study by Panzella et al. (2009) discusses the development of a novel fluoride-sensing scaffold. Although not directly mentioning N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-trimethoxybenzamide, the research focuses on the acid-promoted trimerization of 5,6-dihydroxyindole, resulting in compounds with selective fluoride-sensing capabilities. This indicates a potential application in developing sensitive and selective fluoride sensors, which could have implications for environmental monitoring and public health (Panzella et al., 2009).
Psycho- and Neurotropic Profiling
Podolsky, Shtrygol’, and Zubkov (2017) studied the psycho- and neurotropic properties of novel quinolin-4-ones, demonstrating their potential as psychoactive compounds. While the paper does not explicitly mention N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-trimethoxybenzamide, it highlights the broader class of quinoline derivatives' importance in investigating new treatments for neurological and psychiatric conditions (Podolsky, Shtrygol’, & Zubkov, 2017).
Catalysis and Chemical Synthesis
Facchetti et al. (2016) detail the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction. This research outlines how quinoline derivatives can be synthesized and applied as catalysts in chemical reactions, emphasizing the role of these compounds in facilitating efficient and selective transformations, critical for pharmaceutical and industrial chemistry applications (Facchetti et al., 2016).
Structural Studies and Material Science
Karmakar, Sarma, and Baruah (2007) investigated the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. This work provides insights into the molecular structures and interactions of quinoline derivatives, which could be crucial for designing new materials with specific optical or electronic properties (Karmakar, Sarma, & Baruah, 2007).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13(24)23-9-5-6-14-7-8-16(12-17(14)23)22-21(25)15-10-18(26-2)20(28-4)19(11-15)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALELSMHGVUYTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2944425.png)


![{[(3-Methoxyphenyl)methyl]carbamoyl}methyl 2,6-difluorobenzoate](/img/structure/B2944428.png)

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)
![N1-(2,2-dimethoxyethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2944434.png)



![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B2944442.png)


